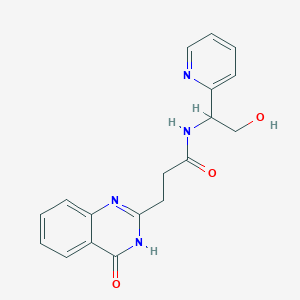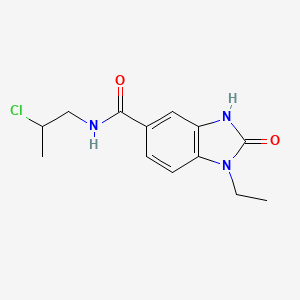![molecular formula C13H22N2O5 B7432193 3-[4-[[2-(Cyclopropylmethoxy)acetyl]amino]butanoylamino]propanoic acid](/img/structure/B7432193.png)
3-[4-[[2-(Cyclopropylmethoxy)acetyl]amino]butanoylamino]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-[[2-(Cyclopropylmethoxy)acetyl]amino]butanoylamino]propanoic acid, also known as CB-1158, is a small molecule inhibitor that has recently gained attention in the field of cancer research. It works by targeting the enzyme arginase, which is responsible for breaking down the amino acid arginine in the body. By inhibiting arginase, CB-1158 can reduce the amount of arginine available to cancer cells, which can lead to decreased tumor growth and improved response to other cancer treatments.
Mecanismo De Acción
As mentioned earlier, 3-[4-[[2-(Cyclopropylmethoxy)acetyl]amino]butanoylamino]propanoic acid works by inhibiting the enzyme arginase. This leads to a decrease in the amount of arginine available to cancer cells, which can have several effects. First, arginine is essential for the growth and division of cancer cells, so reducing its availability can slow down tumor growth. Second, arginine is also important for the function of immune cells, so reducing its availability can make it harder for cancer cells to evade the immune system.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, 3-[4-[[2-(Cyclopropylmethoxy)acetyl]amino]butanoylamino]propanoic acid has also been shown to have effects on other cells in the body. For example, arginine is important for the function of endothelial cells, which line the blood vessels. By reducing the amount of arginine available to these cells, 3-[4-[[2-(Cyclopropylmethoxy)acetyl]amino]butanoylamino]propanoic acid can lead to changes in blood vessel function and potentially affect blood flow. 3-[4-[[2-(Cyclopropylmethoxy)acetyl]amino]butanoylamino]propanoic acid has also been shown to affect the levels of other amino acids in the body, which could have additional effects on cellular metabolism and function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-[4-[[2-(Cyclopropylmethoxy)acetyl]amino]butanoylamino]propanoic acid is that it is a small molecule inhibitor, which means it can be easily synthesized and modified for improved potency or selectivity. However, one limitation of 3-[4-[[2-(Cyclopropylmethoxy)acetyl]amino]butanoylamino]propanoic acid is that it is not specific to arginase, and can also inhibit other enzymes in the body that use arginine as a substrate. This could lead to unintended side effects and make it difficult to determine the specific effects of 3-[4-[[2-(Cyclopropylmethoxy)acetyl]amino]butanoylamino]propanoic acid on cancer cells.
Direcciones Futuras
There are several potential future directions for research on 3-[4-[[2-(Cyclopropylmethoxy)acetyl]amino]butanoylamino]propanoic acid. One area of focus could be on developing more specific inhibitors of arginase that do not have off-target effects. Another area of focus could be on identifying biomarkers that could predict which patients are most likely to respond to 3-[4-[[2-(Cyclopropylmethoxy)acetyl]amino]butanoylamino]propanoic acid treatment. Finally, there is also potential for combining 3-[4-[[2-(Cyclopropylmethoxy)acetyl]amino]butanoylamino]propanoic acid with other cancer treatments, such as chemotherapy or radiation therapy, to improve overall treatment outcomes.
Métodos De Síntesis
The synthesis of 3-[4-[[2-(Cyclopropylmethoxy)acetyl]amino]butanoylamino]propanoic acid involves several steps, starting with the reaction of cyclopropylmethanol with acetic anhydride to form the intermediate cyclopropylmethoxy acetate. This intermediate is then reacted with N-Boc-1,4-diaminobutane to form the corresponding amide. The Boc protecting group is then removed, and the resulting amine is coupled with the protected form of 3-(carboxymethylamino)propanoic acid to form 3-[4-[[2-(Cyclopropylmethoxy)acetyl]amino]butanoylamino]propanoic acid.
Aplicaciones Científicas De Investigación
3-[4-[[2-(Cyclopropylmethoxy)acetyl]amino]butanoylamino]propanoic acid has shown promising results in preclinical studies for a variety of cancer types, including melanoma, pancreatic cancer, and ovarian cancer. In one study, 3-[4-[[2-(Cyclopropylmethoxy)acetyl]amino]butanoylamino]propanoic acid was shown to enhance the anti-tumor activity of immune checkpoint inhibitors, which are a type of cancer treatment that works by stimulating the immune system to attack cancer cells. This suggests that 3-[4-[[2-(Cyclopropylmethoxy)acetyl]amino]butanoylamino]propanoic acid may be an effective combination therapy for cancer patients.
Propiedades
IUPAC Name |
3-[4-[[2-(cyclopropylmethoxy)acetyl]amino]butanoylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O5/c16-11(15-7-5-13(18)19)2-1-6-14-12(17)9-20-8-10-3-4-10/h10H,1-9H2,(H,14,17)(H,15,16)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMUBIKASBDLVNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COCC(=O)NCCCC(=O)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-[[2-(Cyclopropylmethoxy)acetyl]amino]butanoylamino]propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 2-[[(4,4-diethyl-2-oxopyrrolidin-3-yl)amino]methyl]-4-oxo-3H-quinazoline-7-carboxylate](/img/structure/B7432119.png)
![N-[2-[(6-chloro-4-oxo-3H-quinazolin-2-yl)methyl-ethylamino]ethyl]-2-cyclopentylacetamide](/img/structure/B7432120.png)
![Tert-butyl 2-[2-acetamidoethyl(2-chloropropanoyl)amino]propanoate](/img/structure/B7432127.png)

![3-cyclopropyl-N-[2-(methylcarbamoylamino)ethyl]-2-oxo-1H-benzimidazole-5-carboxamide](/img/structure/B7432144.png)
![5-[(2-Chloropropanamido)methyl]-4,5-dihydro-1,2-oxazole-3-carboxamide](/img/structure/B7432146.png)
![2-chloro-N-[3-(dimethylsulfamoyl)-1,1,1-trifluoropropan-2-yl]propanamide](/img/structure/B7432149.png)
![tert-butyl N-[1-[[(3R,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]oxan-4-yl]amino]-1-oxopropan-2-yl]carbamate](/img/structure/B7432157.png)
![N-[(4-cyanocyclohexyl)methyl]thiadiazole-5-carboxamide](/img/structure/B7432166.png)
![4-[5-(Bicyclo[3.1.0]hexan-1-yl)pyridin-2-yl]thiomorpholine](/img/structure/B7432171.png)
![Ethyl 1-[5-(1-bicyclo[3.1.0]hexanyl)pyridin-2-yl]piperidine-3-carboxylate](/img/structure/B7432186.png)
![Methyl 5-oxo-5-[2-(2-phenylmethoxyphenyl)ethylamino]pentanoate](/img/structure/B7432202.png)
![N-[3-(trifluoromethyl)-4-[[(3,4,5-trimethoxybenzoyl)amino]carbamoylamino]phenyl]benzamide](/img/structure/B7432207.png)